5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine
Description
5-[2-(4-Chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a sulfonylethyl group linked to a 4-chlorophenyl ring and an amine group at position 2. This structure combines electron-withdrawing (chlorophenyl, sulfonyl) and hydrogen-bonding (amine) moieties, making it a candidate for diverse biological activities, including antimicrobial and anticancer applications .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c11-7-1-3-8(4-2-7)18(15,16)6-5-9-13-14-10(12)17-9/h1-4H,5-6H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCSEFQQBFHGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC2=NN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
This compound features a thiadiazole ring that is integral to its biological activity. The presence of the sulfonyl group and the chlorophenyl substituent enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. In particular, compounds with the thiadiazole moiety have shown effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : A study highlighted that certain derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 μg/mL .
- Antifungal Activity : Compounds similar to this compound have shown antifungal effects against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungal agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Specifically, derivatives containing the thiadiazole ring have been synthesized and tested against the Tobacco Mosaic Virus (TMV), showing around 50% inhibition in some cases . This suggests potential for further development in antiviral therapies.
Anticancer Potential
1,3,4-Thiadiazole derivatives have been recognized for their anticancer activities. They are believed to exert their effects by inhibiting key cellular processes involved in tumor growth. Mechanisms include:
- Inhibition of DNA Synthesis : The compounds can interfere with nucleic acid synthesis without affecting protein synthesis .
- Targeting Kinases : The heteroatoms in the thiadiazole structure may interact with kinases involved in cancer progression .
The biological activity of this compound is attributed to several mechanisms:
- DNA Interaction : Studies indicate that similar compounds can bind to DNA and induce cleavage in the presence of oxidants like hydrogen peroxide .
- Enzyme Inhibition : The sulfonamide group may act as a carbonic anhydrase inhibitor, contributing to its pharmacological effects .
Case Studies and Research Findings
A variety of studies have explored the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : In a comparative study, a series of thiadiazole derivatives were tested against multiple pathogens. Compounds with halogen substitutions showed increased antibacterial activity against Gram-positive bacteria .
- Synthesis and Characterization : A systematic approach was employed to synthesize new sulfonamide derivatives containing the thiadiazole core. Characterization techniques such as NMR and IR were utilized to confirm structure and purity .
- DNA Binding Studies : Research has demonstrated that certain thiadiazole derivatives exhibit strong binding affinity for DNA, which is critical for their potential use in cancer therapeutics .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit antiviral properties. A study synthesized several sulfonamide derivatives containing the 1,3,4-thiadiazole moiety and evaluated their activity against the Tobacco Mosaic Virus (TMV). Among these derivatives, certain compounds demonstrated significant antiviral activity, with some achieving approximately 50% inhibition of TMV, comparable to established antiviral agents .
Anticancer Properties
Thiadiazole derivatives have shown promise as anticancer agents. The incorporation of sulfonamide groups into thiadiazole structures has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide have been studied for their ability to inhibit tumor growth in vitro .
Carbonic Anhydrase Inhibition
The compound has also been explored for its potential as a carbonic anhydrase inhibitor. This enzyme plays a crucial role in various physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma and epilepsy. The structural features of thiadiazoles make them suitable candidates for developing new inhibitors targeting carbonic anhydrase .
Plant Protection
The antiviral properties of thiadiazole derivatives extend to agricultural applications where they can be used to protect crops from viral infections. The synthesis of compounds like 5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine has been aimed at developing effective treatments against plant viruses such as TMV and others affecting economically important crops .
Herbicidal Activity
Some studies suggest that thiadiazole derivatives may exhibit herbicidal properties. The mechanism involves disrupting metabolic pathways in target plants, thereby providing a potential avenue for developing new herbicides that are more effective and environmentally friendly compared to traditional options .
Synthesis Methodology
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 4-chlorobenzoic acid. Key steps include esterification, hydrazination, and sulfonylation reactions to yield the final product .
Synthesis Steps:
- Esterification of 4-chlorobenzoic acid.
- Hydrazination to form thiol intermediates.
- Sulfonyl chloride formation followed by nucleophilic attack from amines.
These methods have been optimized for yield and purity using various solvents and conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on TMV Inhibition | Antiviral Activity | Compounds showed up to 50% inhibition of TMV; comparable to commercial agents. |
| Anticancer Research | Cytotoxicity | Thiadiazole derivatives demonstrated significant growth inhibition in cancer cell lines. |
| Carbonic Anhydrase Inhibition | Enzyme Inhibition | Promising candidates for treating glaucoma through enzyme inhibition mechanisms. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- Structure : Direct attachment of 4-chlorophenyl to the thiadiazole ring.
- Properties: Simpler structure with lower molecular weight (211.67 g/mol) compared to the target compound.
- Synthesis : Prepared via nucleophilic substitution of chloroacetyl chloride with 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Schiff base (benzylidene) at position 2 and 4-methylphenyl at position 3.
- Demonstrated insecticidal and fungicidal activity .
5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine
Functional Group Modifications
Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles
- Structure : Fused pyrimidine ring system derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
- Activity : Compound i (Ar=3-HO-4-MeOC6H3) showed potent anticancer activity (GI50: 28.9–55.3 µM against MCF-7, HeLa, K562, and PC-3 cells). The pyrimidine ring improves planar stacking in enzyme active sites (e.g., thymidylate synthase) .
2-Substituted Thioether Derivatives (e.g., 8e)
Halogen and Solubility Effects
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
- Structure : Bromine replaces chlorine.
- Properties : Bromine’s larger atomic radius increases steric bulk and polarizability, altering crystal packing (as seen in cocrystal studies with carboxylic acids). May improve bioavailability compared to chlorophenyl analogs .
5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine
Research Findings and Activity Trends
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Reagents/Conditions | Intermediate Formed | Yield (%) | Reference |
|---|---|---|---|
| KSCN, H₂SO₄, DMF | Thiadiazole core | ~60-70 | |
| POCl₃, reflux (90°C) | Chlorinated intermediates | ~50-65 | |
| Ethanol/water recrystall. | Pure product | N/A |
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization: Slow evaporation of acetone solutions to obtain diffraction-quality crystals .
- Data Collection: Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
- Analysis: Bond lengths (e.g., C–S = 1.73–1.78 Å) and dihedral angles between the thiadiazole and aromatic rings (e.g., 18.2°–30.3°) confirm structural integrity. Hydrogen bonding (N–H···N) stabilizes the supramolecular lattice .
Key Structural Parameters:
- Space Group: P 1 (triclinic)
- R Factor: ≤ 0.055 (indicates high data reliability) .
Advanced: How can researchers optimize synthesis yields when byproducts dominate?
Methodological Answer:
Byproduct formation often arises from competing sulfonation or oxidation side reactions. Strategies include:
- Reagent Stoichiometry: Use excess 4-chlorophenylsulfonylethyl chloride (1.5–2.0 eq.) to drive the reaction to completion .
- Temperature Control: Maintain reaction temperatures below 80°C to minimize decomposition .
- Additives: Catalytic KI or phase-transfer agents (e.g., TBAB) improve reaction efficiency in biphasic systems .
- Chromatography: Employ gradient elution (hexane/ethyl acetate) to separate byproducts with similar polarity .
Case Study:
In a POCl₃-mediated synthesis (), adjusting pH to 8–9 during workup reduced phosphorous-containing impurities by 40% .
Advanced: What strategies resolve discrepancies in reported biological activity data?
Methodological Answer:
Conflicting biological data (e.g., fungicidal vs. insecticidal activity) may stem from:
- Structural Variants: Minor substituent changes (e.g., Cl vs. OCH₃ groups) alter bioactivity. Validate compound purity via HPLC (>95%) .
- Assay Conditions: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for antibacterial studies) .
- Computational Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., fungal CYP51) and correlate with experimental IC₅₀ values .
Q. Table 2: Biological Activity Variants
| Substituent | Activity (IC₅₀, μM) | Target Organism | Reference |
|---|---|---|---|
| 4-Cl (target compound) | 12.5 ± 1.2 | Candida albicans | |
| 4-OCH₃ (analog) | 28.7 ± 2.1 | Aspergillus flavus |
Advanced: How do computational models assist in predicting reactivity?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electrophilic Sites: Partial charge analysis identifies reactive positions (e.g., N2 in the thiadiazole ring) prone to sulfonation .
- Reaction Pathways: Transition state modeling predicts energy barriers for cyclization steps (e.g., ΔG‡ = 25–30 kcal/mol for thiadiazole formation) .
- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. acetonitrile) to enhance reaction kinetics .
Example:
DFT-guided optimization reduced reaction time for thiadiazole cyclization from 12 hours to 6 hours by switching from H₂SO₄ to HClO₄ as the catalyst .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substituent integration (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) and sulfur environment .
- FT-IR: Key bands include N–H stretch (~3300 cm⁻¹) and C=S vibration (~1120 cm⁻¹) .
- MS (ESI): Molecular ion peak [M+H]⁺ at m/z 316.02 (calculated: 316.04) .
Advanced: How to address challenges in recrystallization for X-ray studies?
Methodological Answer:
- Solvent Screening: Test binary mixtures (e.g., DMSO/water, acetone/hexane) to balance solubility and nucleation rates .
- Seeding: Introduce microcrystals of the pure compound to induce controlled growth.
- Temperature Gradients: Slow cooling from 60°C to 4°C over 48 hours minimizes lattice defects .
Case Study:
Ethanol/water (2:1) yielded 90% diffraction-quality crystals for SC-XRD, compared to 50% with acetone alone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
